2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-phenylacetamide
Description
2-{[6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-phenylacetamide is a heterocyclic compound featuring a pyridazine core substituted with a 2,4-dimethylthiazole moiety at position 6 and a sulfanyl-linked acetamide group at position 3, terminating in an N-phenyl group.
Properties
IUPAC Name |
2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS2/c1-11-17(24-12(2)18-11)14-8-9-16(21-20-14)23-10-15(22)19-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTFYIXMVSHSKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-phenylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyridazine intermediates, followed by their coupling and subsequent functionalization to introduce the phenylacetamide group. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to optimize the reaction efficiency and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-phenylacetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may bind to an enzyme’s active site, blocking its activity and thereby modulating a biochemical pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Hypothesized Pharmacological Differences
Key Insights
Pyridazine vs. However, pyridazine’s reduced basicity may limit protonation-dependent binding compared to pyrazole derivatives .
Thiazole Substitution :
The 2,4-dimethylthiazole group in the target compound increases lipophilicity compared to unsubstituted thiazoles (e.g., in Compound 41), which may improve membrane permeability but reduce aqueous solubility. Methyl groups also block oxidative metabolism, enhancing stability .
Sulfanyl vs.
Acetamide Terminus :
The N-phenylacetamide group is shared across multiple analogs (e.g., FP1-12 and Compound 41), suggesting a conserved role in hydrogen bonding with kinase backbones. However, the absence of hydroxylation (vs. FP1-12’s hydroxyacetamide) may reduce off-target interactions .
Pharmacological Potential
- Antiproliferative Activity : FP1-12 derivatives demonstrated antiproliferative effects via kinase inhibition . The target compound’s pyridazine-thiazole core may exhibit similar or enhanced activity due to stronger electron-deficient aromatic interactions.
- Kinase Selectivity: Compound 41’s pyrazole-thiazole structure showed selectivity for specific kinase domains . The target compound’s dimethylthiazole group could further modulate selectivity by sterically blocking non-target binding pockets.
- Metabolic Stability : Methyl groups on the thiazole ring and the sulfanyl linker may confer resistance to CYP450-mediated oxidation compared to sulfonyl-containing analogs .
Biological Activity
2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring fused with a pyridazine moiety and a phenylacetamide structure. Its molecular formula is , and it possesses notable pharmacophoric groups that contribute to its biological activities.
Antimicrobial Activity
Research indicates that derivatives of thiazole and pyridazine exhibit significant antimicrobial properties. The compound has been evaluated against a range of bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.
Efficacy Against Bacteria
A study reported that similar compounds exhibited minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis, highlighting their bactericidal nature through the inhibition of protein synthesis and nucleic acid production .
| Bacterial Strain | MIC (μM) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 | Disruption of nucleic acid synthesis |
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. In vitro assays have shown that compounds similar to this compound can induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) .
The mechanisms underlying the anticancer effects include:
- Induction of apoptosis via caspase activation.
- Inhibition of DNA synthesis.
A study demonstrated that compounds with similar structures could significantly reduce cell viability in A549 cells at concentrations as low as 10 μM .
Case Studies
Several case studies have highlighted the therapeutic potential of thiazole-based compounds:
- Case Study on Antimicrobial Efficacy : A derivative was tested against MRSA strains showing an MIC value significantly lower than traditional antibiotics, indicating its potential as a novel antimicrobial agent .
- Case Study on Anticancer Activity : Research involving various thiazole derivatives revealed that certain compounds induced apoptosis in cancer cells more effectively than established chemotherapeutics .
Q & A
Q. What are the critical steps and reaction conditions for synthesizing 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-phenylacetamide?
The synthesis typically involves multi-step reactions, including:
- Thiazole ring formation : Condensation of precursors like thiourea derivatives with α-haloketones under reflux in polar solvents (e.g., ethanol) .
- Sulfanyl-acetamide coupling : Reacting the pyridazine-thiol intermediate with chloroacetamide derivatives in the presence of a base (e.g., NaH) at controlled temperatures (60–80°C) .
- Purification : Column chromatography or recrystallization from ethanol to isolate the final product. Key parameters include solvent choice (toluene/water mixtures for azide substitutions ), reaction time (5–7 hours for azide formation ), and catalysts (pyridine/zeolite for cyclization ).
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR to verify functional groups (e.g., thiazole protons at δ 2.4–2.6 ppm for methyl groups ).
- HPLC : Purity assessment (>95% by reverse-phase C18 columns with UV detection at 254 nm ).
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
Q. How can researchers design initial bioactivity screens for this compound?
- In vitro assays : Antiproliferative activity via MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition studies : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based readouts .
- Molecular docking : Preliminary in silico screening against protein targets (e.g., EGFR or tubulin) to prioritize experimental testing .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Substituent variation : Modify the phenylacetamide group (e.g., introduce electron-withdrawing groups like -NO₂ or -CF₃ ) or the thiazole ring (e.g., replace methyl with ethyl ).
- Bioisosteric replacements : Substitute the pyridazine ring with triazole or oxadiazole moieties to assess impact on solubility and binding .
- Metabolic stability : Introduce hydroxy or methoxy groups to improve pharmacokinetic profiles .
- Data integration : Use QSAR models to correlate structural features (logP, polar surface area) with bioactivity .
Q. How can researchers resolve contradictions in reported biological activity data?
- Replication under standardized conditions : Control variables like cell line passage number, serum concentration, and assay incubation time .
- Orthogonal assays : Validate antiproliferative activity using both MTT and clonogenic assays .
- Batch-to-batch purity checks : Ensure compound purity >95% via HPLC and address impurities (e.g., unreacted intermediates) that may skew results .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to target proteins .
- X-ray crystallography : Resolve 3D structures of compound-protein complexes to identify critical interactions (e.g., hydrogen bonds with kinase active sites ).
- Transcriptomics/proteomics : Profile gene or protein expression changes in treated cells to map signaling pathways .
Q. How should researchers assess environmental and metabolic fate of this compound?
- Degradation studies : Hydrolytic stability under varying pH (e.g., simulated gastric fluid at pH 2) .
- Metabolite identification : Use LC-MS/MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites in liver microsomes .
- Ecotoxicology assays : Test acute toxicity in Daphnia magna or algae to estimate environmental risk .
Methodological Considerations
Q. What experimental designs mitigate variability in biological assays?
- Randomized block designs : Assign treatments randomly within cell culture plates to control spatial biases .
- Dose-response curves : Use at least five concentrations (e.g., 1 nM–100 µM) with triplicate measurements .
- Blinded analysis : Mask sample identities during data collection to reduce observer bias .
Q. How can computational tools enhance synthesis optimization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
